molecular formula C21H27NOS3 B4302861 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

Cat. No.: B4302861
M. Wt: 405.6 g/mol
InChI Key: DZWFGQMIQSNCRE-UHFFFAOYSA-N
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Description

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core fused with a dithiolo ring, and it contains multiple functional groups, including a thione group and a propylpentanoyl side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves several steps. One common method involves the reaction of dihydroquinolines with elementary sulfur in the presence of a solvent such as dimethylformamide (DMF). The reaction typically requires heating to facilitate the formation of the dithiolo ring . Another approach involves the use of oxalyl chloride followed by 1,3-dipolar cycloaddition reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl propiolate, acetylenedicarboxylic acid dimethyl ester, and oxalyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-propyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NOS3/c1-6-8-14(9-7-2)19(23)22-16-11-10-13(3)12-15(16)17-18(21(22,4)5)25-26-20(17)24/h10-12,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFGQMIQSNCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 2
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 3
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 4
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 5
Reactant of Route 5
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 6
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

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